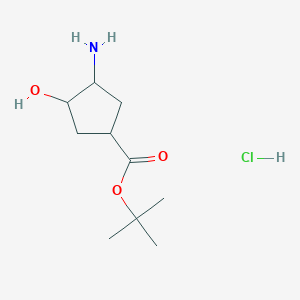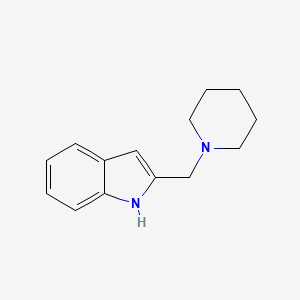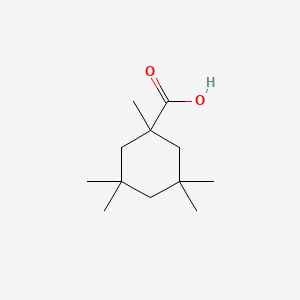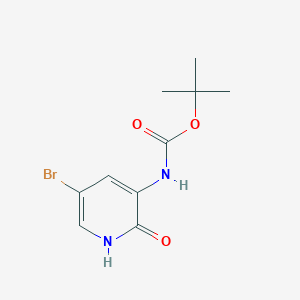
2-Amino-6-methylhept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methylhept-5-enoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of heptenoic acid, characterized by the presence of an amino group at the second carbon and a methyl group at the sixth carbon of the hept-5-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylhept-5-enoic acid can be achieved through several methods. One common approach involves the copper-catalyzed reaction of serine-derived zinc reagents with allylic electrophiles. This reaction can yield products through both SN2 and SN2’ pathways . The reaction conditions typically involve the use of copper catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylhept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
2-Amino-6-methylhept-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of amino acid derivatives and peptides, which are essential for studying protein structure and function.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylhept-5-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-6-methylhept-5-enoic acid can be compared with other similar compounds, such as:
2-Amino-2-methylhept-6-enoic acid: This compound has a similar structure but differs in the position of the amino and methyl groups.
6-Methylhept-6-enoic acid: This compound lacks the amino group, resulting in different chemical properties and reactivity.
Plantagoguanidinic acid: This compound, isolated from Plantago asiatica seeds, has a similar heptenoic acid backbone but includes a guanidine group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-amino-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-3-5-7(9)8(10)11/h4,7H,3,5,9H2,1-2H3,(H,10,11) |
InChI Key |
UKVSSBMPQFISHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)



amine](/img/structure/B13250044.png)

![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)
